2,3-Diphenylmorpholine
Description
2,3-Diphenylmorpholine is a heterocyclic organic compound featuring a six-membered morpholine ring substituted with phenyl groups at the 2- and 3-positions. Notably, commercial availability data indicate that (2R,3S)-2,3-diphenylmorpholine has been discontinued, highlighting challenges in large-scale production or stability .
Properties
CAS No. |
6316-95-6 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
2,3-diphenylmorpholine |
InChI |
InChI=1S/C16H17NO/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2 |
InChI Key |
UCAZULSLAAOLFX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2,3- vs. 2,6-Diphenylmorpholine
The substitution pattern on the morpholine ring critically influences physicochemical properties. For example, (2S,6S)-2,6-diphenylmorpholine (CAS 859824-04-7) shares the same molecular formula as 2,3-diphenylmorpholine but differs in phenyl group placement.
Table 1: Comparative Properties of Diphenylmorpholine Isomers
| Compound | CAS Number | Substitution Pattern | Key Properties (Inferred) |
|---|---|---|---|
| This compound | Not explicitly listed | 2,3-positions | Higher steric strain, lower symmetry |
| (2S,6S)-2,6-Diphenylmorpholine | 859824-04-7 | 2,6-positions | Improved symmetry, enhanced stability |
Mono-Substituted Analogs: 2-Phenylmorpholine Hydrobromide
2-Phenylmorpholine hydrobromide (CAS 74572-15-9) lacks the second phenyl group present in this compound. This reduction in aromatic substitution reduces molecular weight and lipophilicity, which may influence bioavailability. For instance, in antimicrobial studies of structurally related thiochromones, the addition of substituents (e.g., halogens or nitro groups) enhanced activity compared to unsubstituted analogs . Similarly, the dual phenyl groups in this compound could confer greater membrane permeability or receptor-binding affinity.
Functionalized Morpholine Derivatives
Compounds like 1-[7-(3-chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone () illustrate the role of morpholine as a pharmacophore in drug discovery. While these derivatives incorporate complex substituents, this compound’s simpler structure may serve as a scaffold for further functionalization. For example, brominated analogs (e.g., 5-(2-bromoethyl)-2,3-dihydrobenzofuran) demonstrate how halogenation can enhance reactivity for cross-coupling reactions or prodrug development .
Reactivity and Stability Considerations
Studies on dihydrothiophene dioxides reveal that substituent positioning affects bromination and elimination reactions. For example, 2,3-dihydrothiophene 1,1-dioxide undergoes bromination in aqueous media to yield 2,3-dibromotetrahydrothiophene dioxide, whereas its 2,5-isomer reacts more readily under diverse conditions . By analogy, this compound’s substitution pattern may render it more prone to electrophilic aromatic substitution at the phenyl rings compared to its 2,6-isomer.
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